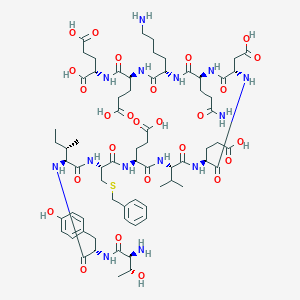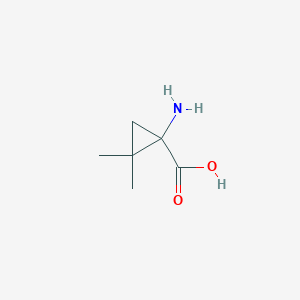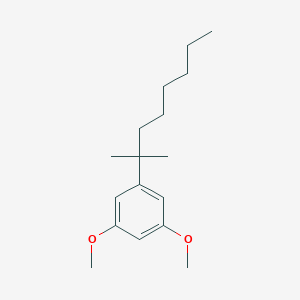
8-Chloro-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H9Cl It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom at the 8th position, and the compound is partially hydrogenated at the 1,2-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the chlorination of 1,2-dihydronaphthalene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the selective substitution at the 8th position.
Another method involves the use of methylenecyclopropanes (MCPs) as starting materials. MCPs can undergo single-electron oxidation or metal-hydride abstraction (MHAT) processes in the presence of visible light photoredox catalysis and cobalt catalysis to yield 4-aryl-1,2-dihydronaphthalene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Chloro-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it back to 1,2-dihydronaphthalene or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with additional functional groups.
Reduction: 1,2-Dihydronaphthalene or fully reduced naphthalene.
Substitution: Compounds with various functional groups replacing the chlorine atom.
科学的研究の応用
8-Chloro-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 8-Chloro-1,2-dihydronaphthalene involves its interaction with molecular targets through its chlorine atom and aromatic ring system. The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. Additionally, the partially hydrogenated naphthalene ring can undergo various transformations, contributing to its versatility in chemical synthesis .
類似化合物との比較
Similar Compounds
1,2-Dihydronaphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
8-Bromo-1,2-dihydronaphthalene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
8-Fluoro-1,2-dihydronaphthalene: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
Uniqueness
8-Chloro-1,2-dihydronaphthalene is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects on the molecule. This makes it a valuable intermediate in organic synthesis and a useful compound for studying the effects of halogenation on aromatic systems.
特性
IUPAC Name |
8-chloro-1,2-dihydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROPOGXVCHJPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585788 |
Source


|
| Record name | 8-Chloro-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113075-75-5 |
Source


|
| Record name | 8-Chloro-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)


![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)



![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)





